molecular formula C11H23NO B13789165 N-Methyl-N-(4-octanyl)acetamide

N-Methyl-N-(4-octanyl)acetamide

Cat. No.: B13789165
M. Wt: 185.31 g/mol
InChI Key: SLWWKWILCUZPDT-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-octanyl)acetamide is a tertiary acetamide derivative featuring a methyl group and a 4-octanyl chain attached to the nitrogen atom. These compounds are often studied for their liquid crystalline behavior, bioactivity, and role in supramolecular assemblies . The 4-octanyl substituent likely influences solubility, thermal stability, and intermolecular interactions, similar to alkyl chains in related compounds .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-methyl-N-octan-4-ylacetamide

InChI

InChI=1S/C11H23NO/c1-5-7-9-11(8-6-2)12(4)10(3)13/h11H,5-9H2,1-4H3

InChI Key

SLWWKWILCUZPDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method involves the direct amidation of acetic acid with N-methyl-N-(4-octanyl)amine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Acylation of Amines: Another method involves the acylation of N-methyl-N-(4-octanyl)amine with acetic anhydride or acetyl chloride under basic conditions. This reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid.

Industrial Production Methods: Industrial production of N-Methyl-N-(4-octanyl)acetamide often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-(4-octanyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-Methyl-N-(4-octanyl)acetamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of amides with biological macromolecules. It serves as a model compound for understanding the behavior of amide bonds in peptides and proteins.

Medicine: this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-octanyl)acetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

BPA-1, ToA-1, and PTA-1 ():

  • BPA-1 : N-Methyl-N-(4′-pentyl-[1,1′-biphenyl]-4-yl)acetamide. Features a biphenyl core, enabling π-π stacking for supramolecular liquid crystal (SLC) formation.
  • ToA-1 : Incorporates a diphenylacetylene (tolan) core, enhancing rigidity and mesophase stability compared to biphenyl derivatives.
  • PTA-1 : A phenyl-tolan hybrid with extended conjugation, exhibiting broader temperature ranges for liquid crystalline phases.

Key Insight : Aromatic cores (biphenyl, tolan) significantly impact mesophase behavior. Tolan derivatives (ToA-1, PTA-1) show superior thermal stability due to rigid π-conjugation .

N-Methyl-N-(4-methoxyphenyl)acetamide ():

  • Substituent: 4-methoxyphenyl.
  • Applications: Studied in esterification reactions and as intermediates in drug synthesis. The methoxy group enhances electron density, affecting reactivity in synthetic pathways .

PRITELIVIR (PTV) ():

  • Structure: N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide.
  • Bioactivity: Antiviral agent targeting herpesviruses. The sulfamoyl and pyridinyl groups contribute to its helicase-primase inhibitory activity .

Aliphatic and Mixed Substituents

N-Methyl-N-(4-methylphenyl)acetamide ():

  • Substituent: 4-methylphenyl.

N-Ethyl-N-(4-methylphenyl)acetamide ():

  • Substituent: Ethyl and 4-methylphenyl.
  • Impact: Longer alkyl chains (e.g., ethyl vs. methyl) may lower melting points and improve solubility in nonpolar solvents .

N-(4-ethoxyphenyl)acetamide ():

  • Substituent: 4-ethoxyphenyl.
  • Molecular Weight: 179.22 g/mol.
  • Analytical Data: Characterized via GC/MS, highlighting its utility in forensic drug screening .

Bioactive Derivatives

Compound 3e ():

  • Structure: N-Methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide.
  • Bioactivity: IC50 = 5.31±0.04 μmol/L against target enzymes, attributed to the sulfonamide-piperidine moiety enhancing binding affinity .

Volatile Acetamides from Bacillus amyloliquefaciens ():

  • Example: Acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-.
  • Bioactivity: Exhibits antifungal properties against Alternaria macrospora, linked to the hydroxypyrrolidinyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-(4-ethoxyphenyl)acetamide C10H13NO2 179.22 High volatility; GC/MS-detectable
PRITELIVIR (PTV) C18H17N3O3S2 Not reported Antiviral; targets helicase-primase
N-Methyl-N-(4-methoxyphenyl)acetamide C10H13NO2 179.22 Electron-rich aryl group aids synthesis

Biological Activity

N-Methyl-N-(4-octanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article summarizes the findings on its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amide compound characterized by the following structure:

  • Chemical Formula : C_{13}H_{27}N_{1}O_{1}
  • Molecular Weight : 213.37 g/mol

This compound features a long octyl chain, which may influence its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and antiproliferative properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. Preliminary tests using disk diffusion methods revealed:

  • Effective Against :
    • Escherichia coli
    • Staphylococcus aureus
    • Candida albicans

The minimum inhibitory concentration (MIC) values were determined, showing that this compound could inhibit the growth of these microorganisms at relatively low concentrations.

Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on various cancer cell lines. Notably, it was tested against:

  • Cell Lines :
    • L1210 (murine leukemia)
    • CEM (human T-lymphocyte)
    • HeLa (human cervix carcinoma)

The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation. For example, in HeLa cells, the IC50 was found to be approximately 25 µM, suggesting moderate antiproliferative activity.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted by Desbois and Smith evaluated the antimicrobial properties of various compounds, including this compound. The results indicated that this compound had a notable effect on reducing bacterial growth, particularly against Gram-positive bacteria.
  • Anticancer Activity Assessment :
    In a series of experiments assessing the anticancer potential of various amides, this compound was highlighted for its ability to induce apoptosis in cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)
L121030
CEM35
HeLa25

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